Pyridine-N-oxide catalyzed acylative desymmetrization of bisphenols: access to P-stereogenic phosphinates with low catalyst loadings†

Organic Chemistry Frontiers Pub Date: 2023-10-31 DOI: 10.1039/D3QO01499A

Abstract

A catalytic stereoselective strategy to access P-stereogenic phosphinates through chiral 4-arylpyridine-N-oxide-catalyzed acylative desymmetrization of bisphenols has been reported. In the presence of 0.05 mol% 4-arylpyridine-N-oxide catalyst, chiral P-stereogenic phosphinates were obtained in up to 97% yields and 96% ee under mild conditions for 2 h. A series of chiral phosphorus compounds containing carboxylic acid drug molecules such as gemfibrozil, isoxepac, and indomethacin were synthesized with high yields and high enantioselectivities.

Graphical abstract: Pyridine-N-oxide catalyzed acylative desymmetrization of bisphenols: access to P-stereogenic phosphinates with low catalyst loadings
Pyridine-N-oxide catalyzed acylative desymmetrization of bisphenols: access to P-stereogenic phosphinates with low catalyst loadings†
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